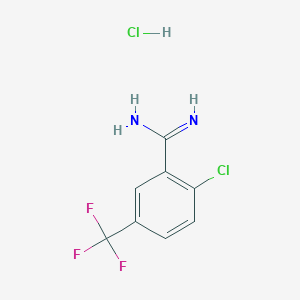

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride

Description

BenchChem offers high-quality 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2.ClH/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBLSUYADFBFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655087 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171628-53-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Moving beyond its established role as a synthetic intermediate, we delve into its intrinsic biological activities, focusing on its interactions with key physiological targets. This document is structured to provide not just a description of its function, but a causal understanding rooted in its chemical properties and supported by experimental evidence.

Introduction: Unveiling the Bioactive Potential

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a specialized chemical entity primarily recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzamidine core substituted with a chloro and a trifluoromethyl group, hints at a significant, inherent biological activity. The benzamidine moiety is a well-established pharmacophore known for its ability to act as a reversible competitive inhibitor of serine proteases.[2] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes and interact with the hydrophobic pockets of target enzymes.[1] This guide will explore the confluence of these structural features to elucidate the mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a serine protease inhibitor.

Table 1: Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂F₃N₂ | [3] |

| Molecular Weight | 259.06 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Store at 2-8°C, protected from light and moisture |

The Core Mechanism: Competitive Inhibition of Serine Proteases

The primary mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is its function as a competitive inhibitor of trypsin-like serine proteases. This class of enzymes, which includes trypsin, thrombin, and plasmin, plays a crucial role in a multitude of physiological and pathophysiological processes, such as digestion, blood coagulation, fibrinolysis, and inflammation.

The Role of the Benzamidine Moiety

The positively charged amidinium group of the benzamidine core is the key to its inhibitory activity. It acts as a mimic of the guanidinium group of arginine and the protonated amino group of lysine, which are the natural substrates for trypsin-like serine proteases. This structural mimicry allows the benzamidine moiety to bind to the S1 specificity pocket of the enzyme's active site, a deep, negatively charged cleft that accommodates the side chains of arginine and lysine residues. By occupying the active site, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride prevents the binding and subsequent cleavage of the natural substrates, thus inhibiting the enzyme's catalytic activity.[2]

The Influence of the Chloro and Trifluoromethyl Substituents

The chloro and trifluoromethyl groups on the phenyl ring significantly modulate the inhibitory potency and selectivity of the benzamidine core.

-

Hydrophobicity and Binding Affinity: Quantitative Structure-Activity Relationship (QSAR) studies of substituted benzamidines have demonstrated that the hydrophobicity of the substituents plays a critical role in their binding to serine proteases.[2] The trifluoromethyl group, in particular, is highly lipophilic and can engage in favorable hydrophobic interactions with non-polar residues lining the entrance of the S1 pocket, thereby increasing the overall binding affinity of the inhibitor.

-

Electronic Effects: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the pKa of the amidinium group and the electronic distribution of the aromatic ring. These electronic modifications can affect the strength of the ionic and hydrogen bonding interactions within the active site, further fine-tuning the inhibitory activity.[2]

Predicted Signaling Pathway of Serine Protease Inhibition

The inhibition of serine proteases by 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can interrupt various signaling cascades. The following diagram illustrates a generalized pathway of competitive inhibition.

Caption: Competitive inhibition of a serine protease by 2-Chloro-5-trifluoromethyl-benzamidine.

Experimental Protocols for Assessing Inhibitory Activity

To empirically determine the mechanism of action and inhibitory potency of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a serine protease inhibition assay is essential. The following provides a detailed methodology for a typical in vitro trypsin inhibition assay.

Materials and Reagents

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

-

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (inhibitor)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Experimental Workflow

Caption: Step-by-step workflow for a trypsin inhibition assay.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations.

-

Prepare a working solution of bovine trypsin in Tris-HCl buffer.

-

Prepare a working solution of the substrate BAPNA in Tris-HCl buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the appropriate volume of Tris-HCl buffer.

-

Add the serially diluted inhibitor solutions to the respective wells.

-

Include control wells containing only buffer and DMSO (for the uninhibited reaction) and wells with buffer and inhibitor but no enzyme (for background correction).

-

Add the trypsin solution to all wells except the background controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes). The cleavage of BAPNA by trypsin releases p-nitroaniline, which absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

-

Therapeutic Potential and Future Directions

The ability of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride to inhibit serine proteases suggests its potential as a lead compound for the development of therapeutics for a variety of diseases where these enzymes are dysregulated. These include:

-

Thrombosis: Inhibition of thrombin could be beneficial in preventing and treating blood clots.

-

Inflammation: Targeting proteases involved in inflammatory cascades could offer novel anti-inflammatory therapies.

-

Cancer: Certain serine proteases are implicated in tumor growth, invasion, and metastasis, making them attractive targets for anticancer drug development.

-

Infectious Diseases: Some pathogens utilize serine proteases for their replication and pathogenesis.[4]

Future research should focus on a comprehensive evaluation of the inhibitory profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride against a broad panel of serine proteases to determine its selectivity. Further studies should also explore its efficacy and safety in cellular and animal models of relevant diseases. The insights gained from such investigations will be crucial in unlocking the full therapeutic potential of this and related substituted benzamidines.

References

-

Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]

-

Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC - NIH. [Link]

Sources

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A-010-2026: A Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride for Pharmaceutical Development

Abstract

This guide provides an in-depth technical overview of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a key intermediate in modern pharmaceutical synthesis. Its strategic importance stems from the presence of both a reactive benzamidine group and a lipophilicity-enhancing trifluoromethyl moiety, making it a valuable building block for designing targeted therapeutic agents.[1] This document details the compound's physicochemical properties, outlines a robust synthesis pathway with mechanistic insights, presents a practical case study of its application in Active Pharmaceutical Ingredient (API) manufacturing, specifies a validated analytical method for quality control, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a comprehensive understanding of this versatile intermediate.

Introduction & Strategic Significance

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride belongs to the aryl amidine class of compounds.[2] Amidines are recognized for their role as bioisosteres of carboxylic acids and their ability to participate in hydrogen bonding, making them crucial pharmacophores in drug design. The true value of this specific intermediate, however, lies in its unique trifunctional substitution pattern on the benzene ring.

-

The Amidine Group: As a strong basic group, it readily forms salts and can act as a key interaction point with biological targets like serine proteases.[2]

-

The Trifluoromethyl (-CF3) Group: This group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][3]

-

The Chlorine Atom: The chloro-substituent offers an additional site for synthetic modification, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the creation of diverse molecular libraries from a single, advanced intermediate.[3]

This combination of features makes 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride a highly sought-after precursor in the synthesis of APIs for various therapeutic areas, including anticoagulants, anticonvulsants, and serotonin receptor modulators.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and formulation. The key properties of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride are summarized below.

Diagram 1: Chemical Structure of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride

A 2D representation of the hydrochloride salt.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride | N/A |

| CAS Number | 1171628-53-7 | [5] |

| Molecular Formula | C₈H₇Cl₄F₃N₂ | N/A |

| Molecular Weight | 261.02 g/mol (hydrochloride salt) | N/A |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water, methanol | [2] |

Note: Some properties are inferred from related structures and common knowledge of hydrochloride salts.

Synthesis and Mechanistic Considerations

The industrial synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a multi-step process designed for efficiency and purity. A common and logical pathway begins with 2-chloro-5-(trifluoromethyl)benzonitrile. The key transformation is the conversion of the nitrile group to an amidine.

Causality in Synthesis Design: The Pinner reaction is a classic and reliable method for this transformation. The choice of anhydrous conditions is critical. Water's presence would lead to the hydrolysis of the intermediate imidate ester, resulting in the formation of an undesired benzamide byproduct and significantly reducing the yield of the target benzamidine. The use of a low-boiling-point alcohol like ethanol facilitates its removal post-reaction. The final step involves ammonolysis, where ammonia displaces the ethoxy group to form the stable amidine, which is then isolated as its hydrochloride salt for improved stability and handling.

Diagram 2: Synthesis Workflow via Pinner Reaction

Sources

Spectroscopic Characterization of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of this important synthetic intermediate.

Introduction

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds. Its structural integrity is paramount for the successful development of novel therapeutics. Spectroscopic techniques provide a powerful and non-destructive means to verify the chemical structure and purity of this compound. This guide will delve into the predicted and expected spectroscopic data, offering a rationale for the anticipated spectral features based on the molecule's unique combination of functional groups: a substituted aromatic ring, a benzamidine moiety, a trifluoromethyl group, and a chloro substituent.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The following diagram illustrates the molecular structure and the key functional groups that will be analyzed.

Methodological & Application

Application Note: A General Protocol for Characterizing the Enzyme Kinetics of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with a Model Serine Protease

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for characterizing the inhibitory potential of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Lacking a specific, published protocol for this compound, we leverage its core benzamidine structure—a known pharmacophore for serine protease inhibition—to establish a robust kinetic assay.[1][2] This guide details the use of bovine trypsin as a model serine protease and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[3][4] The protocol outlines methods for determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of action (MoA) of the inhibitor.

Scientific Principle & Rationale

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride belongs to the benzamidine class of compounds.[5][6] Benzamidines are well-established as reversible, competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][7][8] They act by mimicking the arginine side chain of natural substrates, allowing them to bind to the enzyme's active site.[2][9]

This protocol employs a colorimetric assay to measure enzyme activity. The model enzyme, trypsin, catalyzes the hydrolysis of the synthetic substrate BAPNA.[3][10] This reaction cleaves the bond between arginine and p-nitroaniline, releasing the yellow chromophore p-nitroaniline.[10][11] The rate of p-nitroaniline formation, which is directly proportional to enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[12][13]

By measuring the reaction rate in the presence of varying concentrations of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, we can quantify its inhibitory effect. Subsequent experiments involving varied substrate concentrations allow for the determination of the inhibition mechanism via Lineweaver-Burk plot analysis.[14][15]

Materials and Reagents

| Reagent | Recommended Source (Example) | Purpose |

| 2-Chloro-5-trifluoromethyl-benzamidine HCl | Various Chemical Suppliers | Test Inhibitor |

| Trypsin (from bovine pancreas) | Sigma-Aldrich (e.g., T8003) | Model Serine Protease |

| Nα-Benzoyl-L-arginine 4-nitroanilide HCl (BAPNA) | Sigma-Aldrich (e.g., B4875) | Chromogenic Substrate |

| Tris-HCl | Standard Laboratory Supplier | Buffering Agent |

| Calcium Chloride (CaCl2) | Standard Laboratory Supplier | Trypsin Stabilizer |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (e.g., D2650) | Inhibitor/Substrate Solvent |

| Hydrochloric Acid (HCl) | Standard Laboratory Supplier | pH Adjustment |

| Acetic Acid | Standard Laboratory Supplier | Stop Solution (Optional) |

| 96-well flat-bottom microplates | Standard Laboratory Supplier | Assay Vessel |

| Spectrophotometric microplate reader | e.g., BioTek, Molecular Devices | Data Acquisition |

Reagent Preparation

Causality Behind Choices:

-

Buffer: A Tris buffer at pH 8.0 is used because it is near the optimal pH for trypsin activity and provides stable buffering capacity.[16] CaCl2 is included as it is known to stabilize trypsin and enhance its catalytic activity.

-

Solvents: DMSO is used to dissolve the inhibitor and BAPNA substrate due to their limited aqueous solubility.[10] It is crucial to keep the final DMSO concentration in the assay low (typically ≤1-2%) to avoid significant effects on enzyme activity.

-

Fresh Preparation: Key reagents like trypsin and BAPNA solutions should be prepared fresh to ensure maximum activity and prevent degradation.[17][18]

3.1 Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

Dissolve 6.05 g of Tris base in 800 mL of deionized water.

-

Dissolve 2.94 g of CaCl2 dihydrate in the same solution.

-

Adjust the pH to 8.0 using concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Filter and store at 4°C.

3.2 Inhibitor Stock Solution (10 mM)

-

Calculate the required mass of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (MW = 257.04 g/mol for the free base, adjust for hydrochloride salt).

-

Dissolve the compound in 100% anhydrous DMSO to make a 10 mM stock solution.

-

Store in small aliquots at -20°C.

3.3 Trypsin Stock Solution (1 mg/mL)

-

Prepare a solution of 1 mM HCl in deionized water.

-

Dissolve 10 mg of bovine trypsin in 10 mL of cold 1 mM HCl.

-

Prepare this solution fresh before each experiment. Do not vortex; mix by gentle inversion. Store on ice.[19]

3.4 BAPNA Substrate Stock Solution (20 mM)

-

Dissolve 8.7 mg of BAPNA in 1 mL of 100% anhydrous DMSO. Gentle heating (up to 65°C) may be required for full dissolution.[10][18]

-

Store protected from light at -20°C. A solution in DMSO is typically stable for about one week.[10]

Experimental Workflow

The characterization is a two-stage process. First, the IC50 is determined to find the potency range of the inhibitor. Second, a more detailed kinetic study is performed to elucidate the mechanism of inhibition and the true inhibition constant, Ki.

Caption: Overall workflow for inhibitor characterization.

Protocol 1: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It provides a measure of inhibitor potency but is dependent on experimental conditions.[20]

5.1 Assay Setup (96-well plate)

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, create intermediate dilutions in Assay Buffer.

-

Plate Layout: Design the plate to include controls and inhibitor concentrations in triplicate.

-

Blank: 100 µL Assay Buffer (no enzyme, no substrate added initially).

-

100% Activity Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Assay Buffer containing 2% DMSO (inhibitor vehicle).

-

Inhibitor Wells: 50 µL Assay Buffer + 50 µL of each inhibitor dilution.

-

-

Add Enzyme: Add 50 µL of a working solution of trypsin (e.g., 2 µg/mL in Assay Buffer) to all wells except the Blank. The total volume is now 150 µL.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add 50 µL of a BAPNA working solution (e.g., 0.5 mM in Assay Buffer) to all wells, bringing the final volume to 200 µL.

5.2 Data Acquisition

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

5.3 Data Analysis

-

For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).

-

Subtract the average rate of the Blank from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100

-

Plot % Inhibition vs. the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (MoA) & Ki Determination

The inhibition constant (Ki) is a true measure of an inhibitor's binding affinity and is independent of substrate concentration.[21][22] Determining the MoA requires measuring enzyme kinetics at multiple substrate concentrations in the presence of a fixed inhibitor concentration.[23]

Caption: Simplified models of enzyme inhibition mechanisms.

6.1 Assay Setup

-

This experiment involves creating multiple Michaelis-Menten curves, each at a different, fixed inhibitor concentration.

-

Choose 3-4 inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

For each inhibitor concentration, set up a series of wells with varying concentrations of the BAPNA substrate (e.g., from 0.1x Km to 10x Km). The Michaelis constant (Km) for trypsin with BAPNA should be determined beforehand in a separate experiment under the same assay conditions.

-

Follow the same pre-incubation and reaction initiation steps as in the IC50 assay.

6.2 Data Acquisition and Initial Analysis

-

Measure the kinetic rates (V₀) for every combination of substrate and inhibitor concentration.

-

For each fixed inhibitor concentration, plot V₀ vs. [Substrate] to generate a set of Michaelis-Menten curves.

6.3 Lineweaver-Burk Plot Analysis

-

The Lineweaver-Burk plot is a double reciprocal plot that linearizes the Michaelis-Menten equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.[14][24]

-

Transform your data by calculating 1/V₀ and 1/[S] for all data points.

-

Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis). You will obtain a series of lines, one for each inhibitor concentration.

-

Interpret the Plot:

| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |

| No Inhibitor | Vmax | Km | Baseline |

| Competitive | Unchanged | Increases | Lines intersect at y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

6.4 Calculating the Inhibition Constant (Ki) The method for calculating Ki depends on the mechanism of inhibition identified. For competitive inhibition, the Cheng-Prusoff equation is commonly used.[21][25][26]

-

Cheng-Prusoff Equation (for competitive inhibitors): Ki = IC50 / (1 + ([S] / Km)) Where [S] is the substrate concentration used in the IC50 experiment and Km is the Michaelis constant of the substrate.[27][28]

For other inhibition types, Ki can be determined from replots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Self-Validating Systems & Trustworthiness

To ensure the reliability and trustworthiness of the results, the following controls must be integrated into every experiment:

-

No-Enzyme Control (Blank): Measures the rate of non-enzymatic substrate hydrolysis. This value is subtracted from all other readings.

-

No-Inhibitor Control (100% Activity): Represents the maximum rate of reaction under the given conditions. It serves as the baseline for calculating percent inhibition.

-

Solvent Control: The no-inhibitor control must contain the same final concentration of DMSO as the inhibitor wells to account for any effects of the solvent on enzyme activity.

-

Replicates: All experimental conditions (controls and inhibitor concentrations) should be performed in triplicate to assess the variability of the data and calculate standard deviations.

-

Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause the rate to slow over time, leading to inaccurate measurements.[15]

References

-

Wikipedia. (2023). Benzamidine. Retrieved from [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Retrieved from [Link]

-

ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]

-

Masuda, H., et al. (1981). A simple and specific determination of trypsin in human duodenal juice. Clinica Chimica Acta, 112(3), 265-72. Retrieved from [Link]

-

Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

-

Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(7), 845-8. Retrieved from [Link]

-

Selwyn, M. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 207(3), 631-3. Retrieved from [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

-

Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 205-13. Retrieved from [Link]

-

ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information. Retrieved from [Link]

-

YouTube. (2011). Lineweaver Burk plot data analysis. Retrieved from [Link]

-

ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

-

YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

-

Wang, Y., et al. (2015). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 20(7), 12656-71. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Vasconcelos, C. L., et al. (2004). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 81(9), 1339. Retrieved from [Link]

-

Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

-

Biochemical Journal. (1982). A quick method for the determination of inhibition constants. Retrieved from [Link]

-

YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). The Equations of Enzyme Kinetics. Retrieved from [Link]

-

CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]

-

Pearson+. (2022). Lineweaver-Burk Plot Explained. Retrieved from [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trypsin substrate, chromogenic, ≥99% (TLC), powder, suitable for substrate for trypsin | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzamidine =99 206752-36-5 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2minutemedicine.com [2minutemedicine.com]

- 15. Khan Academy [khanacademy.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. protocols.io [protocols.io]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 22. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

Synthetic Strategies for Novel Heterocyclic Inhibitors from 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic design and synthesis of novel small molecules with high therapeutic or biological activity are paramount. The starting material, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, represents a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds.[1] The presence of both a reactive amidine functionality and a trifluoromethyl group imparts unique properties to the parent molecule and its derivatives. The trifluoromethyl group is well-known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a privileged moiety in medicinal chemistry.[1] This application note provides detailed synthetic routes and protocols for the preparation of novel pyrimidine, 1,2,4-triazole, and imidazole-based inhibitors starting from 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. These heterocyclic scaffolds are frequently found in compounds targeting a wide array of biological targets, including kinases, proteases, and various receptors, and have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for the synthesis of these important classes of molecules.

Strategic Overview: From Benzamidine to Bioactive Heterocycles

The synthetic utility of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride lies in the nucleophilic character of the amidine group, which readily participates in cyclocondensation reactions with various electrophilic partners. This allows for the efficient construction of a variety of heterocyclic ring systems. The general strategy involves the reaction of the benzamidine with bifunctional electrophiles, leading to the formation of stable, aromatic heterocyclic cores.

Figure 1: General synthetic strategies from the starting material.

I. Synthesis of Substituted Pyrimidine Derivatives

Substituted pyrimidines are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.[2] Their mechanism of action often involves the inhibition of key enzymes such as kinases. The synthesis of 2-aryl-4,6-disubstituted pyrimidines can be readily achieved through the cyclocondensation of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine

This protocol details the reaction with acetylacetone.

Figure 2: Workflow for pyrimidine synthesis.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |

| Acetylacetone (2,4-pentanedione) | 100.12 | 11.0 | 1.10 g (1.12 mL) |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22.0 | ~7.0 mL |

| Absolute Ethanol | 46.07 | - | 50 mL |

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol) and absolute ethanol (30 mL).

-

Stir the mixture at room temperature until the solid is partially dissolved.

-

Add acetylacetone (1.12 mL, 11.0 mmol) to the suspension.

-

Slowly add sodium ethoxide solution (21% in ethanol, ~7.0 mL, 22.0 mmol) to the reaction mixture. The mixture will become a clear solution and then a precipitate may form.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]

Expected Yield and Characterization:

-

Yield: 70-85%

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 2.1 Hz, 1H, Ar-H), 7.80 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, pyrimidine-H), 2.60 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 164.2, 162.8, 134.5, 131.8 (q, J = 33.3 Hz), 131.2, 129.5, 126.4 (q, J = 3.8 Hz), 123.6 (q, J = 272.8 Hz), 118.2, 24.5.

-

MS (ESI+): m/z 301.1 [M+H]⁺.

II. Synthesis of Substituted 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5] A common synthetic route to 3,5-disubstituted-1,2,4-triazoles involves the reaction of a benzamidine with an acyl hydrazide, followed by cyclization.[6]

Protocol 2: Synthesis of 3-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazole

This protocol details the reaction with benzoyl hydrazide.

Figure 3: Workflow for 1,2,4-triazole synthesis.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |

| Benzoyl Hydrazide | 136.15 | 10.0 | 1.36 g |

| Poly(ethylene glycol) (PEG-400) | ~400 | - | 15 mL |

Step-by-Step Protocol:

-

In a 50 mL round-bottom flask, combine 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol), benzoyl hydrazide (1.36 g, 10.0 mmol), and PEG-400 (15 mL).

-

Heat the mixture with stirring in an oil bath at 150-160 °C for 3-5 hours.

-

Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).

-

After completion, cool the reaction mixture to about 80 °C and pour it into 100 mL of cold water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and air-dry.

-

Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Expected Yield and Characterization:

-

Yield: 65-80%

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.5 (br s, 1H, NH), 8.30 (d, J = 2.0 Hz, 1H, Ar-H), 8.15-8.10 (m, 2H, Ar-H), 8.05 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 7.90 (d, J = 8.5 Hz, 1H, Ar-H), 7.65-7.55 (m, 3H, Ar-H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 156.8, 155.2, 134.1, 132.0 (q, J = 33.0 Hz), 131.5, 130.8, 129.2, 128.9, 127.0, 126.7 (q, J = 3.9 Hz), 123.4 (q, J = 273.1 Hz).

-

MS (ESI+): m/z 338.1 [M+H]⁺.

III. Synthesis of Substituted Imidazole Derivatives

Imidazole-containing compounds are prevalent in pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[7][8] A straightforward method for the synthesis of 2,4-disubstituted imidazoles is the condensation of a benzamidine with an α-haloketone.[9][10]

Protocol 3: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenyl)-4-phenyl-1H-imidazole

This protocol details the reaction with 2-bromoacetophenone (phenacyl bromide).

Figure 4: Workflow for imidazole synthesis.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |

| 2-Bromoacetophenone (Phenacyl bromide) | 199.05 | 10.0 | 1.99 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.45 g |

| Tetrahydrofuran (THF) | 72.11 | - | 40 mL |

| Water | 18.02 | - | 10 mL |

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol), potassium carbonate (3.45 g, 25.0 mmol), THF (40 mL), and water (10 mL).

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add 2-bromoacetophenone (1.99 g, 10.0 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 70 °C) for 8-12 hours.

-

Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[3]

Expected Yield and Characterization:

-

Yield: 60-75%

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (br s, 1H, NH), 8.10 (d, J = 2.2 Hz, 1H, Ar-H), 7.90-7.85 (m, 2H, Ar-H), 7.75 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H), 7.60 (d, J = 8.6 Hz, 1H, Ar-H), 7.55 (s, 1H, imidazole-H), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.25 (m, 1H, Ar-H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.5, 145.2, 134.8, 134.2, 131.5 (q, J = 33.1 Hz), 130.9, 129.8, 128.8, 128.3, 126.2 (q, J = 3.7 Hz), 125.8, 123.8 (q, J = 272.9 Hz), 115.5.

-

MS (ESI+): m/z 337.1 [M+H]⁺.

Conclusion

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a readily accessible and highly versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of substituted pyrimidines, 1,2,4-triazoles, and imidazoles. These synthetic routes offer a solid foundation for the development of novel inhibitors and bioactive molecules for further investigation in drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the value of this building block in combinatorial and medicinal chemistry efforts.

References

-

Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. [Link]

-

Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

-

ResearchGate. (2025). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved from [Link]

-

Maschke, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 956579. [Link]

-

National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PubMed Central. [Link]

-

Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

Parab, R. H., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

-

Barbuceanu, S. F., et al. (2012). New Heterocyclic Compounds from 1,2,4-Triazole and 1,3,4-Thiadiazole Class Bearing Diphenylsulfone Moieties. Synthesis, Characterization and Antimicrobial Activity Evaluation. European Journal of Medicinal Chemistry, 55, 467-74. [Link]

-

Lazzari, C., et al. (2020). Osimertinib in the treatment of non-small-cell lung cancer. Future Oncology, 16(14), 899-911. [Link]

- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

YouTube. (2023). Silica gel column preparation and compound purification. [Link]

-

National Center for Biotechnology Information. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

ResearchGate. (2013). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. [Link]

-

ResearchGate. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Retrieved from [Link]

-

MDPI. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

- Google Patents. (2004).

-

ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

Sources

- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride

Introduction

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique chemical structure, featuring a trifluoromethyl group, enhances lipophilicity, a desirable trait in drug development.[1] Accurate and precise quantification of this compound is paramount during research, development, and quality control to ensure the safety, efficacy, and consistency of the final products.

This document provides detailed application notes and protocols for the quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods are designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] A reversed-phase HPLC method is proposed here, as it is well-suited for the separation of moderately polar compounds like benzamidine derivatives.[3]

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with the stationary phase. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. Analytes with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than less hydrophobic analytes. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.

Caption: HPLC analysis workflow from sample preparation to quantification.

Protocol

1.3.1. Materials and Reagents

-

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (or other suitable buffer)

-

Syringe filters (0.45 µm, PTFE or nylon)

1.3.2. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.3.3. Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 230 nm (or λmax determined by UV scan) |

1.3.4. Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

1.3.5. Sample Preparation

-

Accurately weigh a sample containing an appropriate amount of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.

-

Dissolve the sample in a known volume of the diluent (50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration range.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.3.6. System Suitability

Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

1.3.7. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Perform a linear regression analysis. The concentration of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the samples can be determined using the equation of the line.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[4][5]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent) and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations with a correlation coefficient (r²) of ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. Recoveries between 98.0% and 102.0% are generally considered acceptable.[3]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be ≤ 2.0%.[3]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[6] It is particularly useful for the analysis of pure substances or simple mixtures where there is no significant spectral overlap from other components.[7]

Principle of the Method

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Workflow

The following diagram outlines the workflow for UV-Vis spectrophotometric analysis.

Caption: UV-Vis spectrophotometry workflow for quantification.

Protocol

2.3.1. Materials and Reagents

-

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard (Purity ≥ 98%)

-

Methanol (spectroscopic grade) or other suitable solvent

2.3.2. Instrumentation

-

UV-Vis spectrophotometer with a matched pair of 1 cm quartz cuvettes.

2.3.3. Determination of λmax

-

Prepare a dilute solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the chosen solvent (e.g., 10 µg/mL in methanol).

-

Scan the solution from 400 nm to 200 nm against a solvent blank.

-

The wavelength at which maximum absorbance occurs is the λmax. For benzamidine derivatives, this is typically in the range of 220-240 nm.[8]

2.3.4. Standard Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

-

Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to obtain concentrations that give absorbances in the linear range (typically 0.1 to 1.0).

2.3.5. Sample Preparation

-

Accurately weigh a sample and dissolve it in a known volume of the solvent to achieve a theoretical concentration within the calibration range.

-

Ensure complete dissolution, sonicating if necessary.

2.3.6. Measurement

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of each working standard and the sample solutions.

2.3.7. Data Analysis

Construct a calibration curve by plotting the absorbance versus the concentration of the working standards. The concentration of the analyte in the sample can be calculated from the linear regression equation of the calibration curve.

Conclusion

The HPLC-UV and UV-Vis spectrophotometric methods detailed in these application notes provide reliable and robust approaches for the quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of sensitivity and specificity. Proper method validation is crucial to ensure the generation of accurate and precise data in a regulated environment.

References

-

Rocci, M. L., Jr., & Jusko, W. J. (1983). A reversed-phase high-performance liquid chromatographic method for the determination of benzydamine hydrochloride and its impurities. PubMed, 12(3), 269-274. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow.... Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamidine HCl. Retrieved from [Link]

-

SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

-

Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. Retrieved from [Link]

-

ResearchGate. (2025). Benzidine photodegradation: A mass spectrometry and UV spectroscopy combined study. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Biovanix. (n.d.). Benzamidine Affinity Chromatography Media. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed. (2022). Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole. Retrieved from [Link]

-

LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloro-Benzamidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV-vis optical absorption spectra of studied compounds as.... Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

application of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in material science

An Application and Protocol Guide to 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in Material Science

This guide provides an in-depth exploration of the potential applications of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the field of material science. While this compound is well-established as a versatile intermediate in pharmaceutical and agrochemical research, its unique molecular architecture suggests significant, yet largely unexplored, potential in the development of advanced materials.[1] This document aims to bridge that gap by presenting scientifically grounded, hypothetical applications and detailed experimental protocols for researchers, scientists, and professionals in drug development and material science.

The core of this guide is built on the principle of chemical causality—understanding how the distinct features of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can be leveraged to create materials with enhanced properties. The trifluoromethyl (-CF3) group is known for its ability to increase thermal stability, chemical resistance, and lipophilicity, while also influencing the electronic properties of a molecule.[2][3] The benzamidine group, on the other hand, offers a reactive handle for polymerization and surface functionalization.[4][5] By combining these attributes, we can logically deduce a range of applications, from high-performance polymers to functionalized surfaces for biomedical devices.

Part 1: Physicochemical Properties and Rationale for Use in Material Science

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a substituted aromatic compound with the key functional groups highlighted below.

Key Molecular Features and Their Implications in Material Science

| Feature | Chemical Moiety | Potential Impact on Material Properties | Supporting Rationale |

| Thermal & Chemical Stability | Trifluoromethyl (-CF3) group | Enhances thermal stability, oxidative resistance, and chemical inertness in polymers and coatings.[3] | The high electronegativity and bond strength of C-F bonds contribute to overall molecular stability.[6] |

| Hydrophobicity & Lipophilicity | Trifluoromethyl (-CF3) group | Can be used to create hydrophobic and oleophobic surfaces, leading to anti-fouling or self-cleaning materials.[6] | The -CF3 group is known to increase the lipophilicity of molecules.[1] |

| Reactivity & Polymerizability | Benzamidine group | The amine and imine functionalities can act as nucleophiles in polymerization reactions (e.g., to form polyamides or polyimines) or for grafting onto surfaces.[4][5] | Benzamidine and its derivatives are known to participate in various organic reactions.[7] |

| Electronic Properties | Trifluoromethyl (-CF3) group | The strong electron-withdrawing nature of the -CF3 group can modify the electronic landscape of a polymer, potentially for applications in organic electronics or as a dielectric material.[2] | Aromatic compounds with trifluoromethyl groups are prevalent in advanced organic materials.[2] |

| Biocompatibility & Bio-interactivity | Benzamidine group | Benzamidine is a known inhibitor of serine proteases like thrombin. Surfaces functionalized with this moiety could exhibit anti-thrombogenic properties.[8] | Benzamidine derivatives have been used to functionalize polymer coatings for biomedical applications.[5] |

Part 2: Hypothetical Applications and Experimental Protocols

This section details three potential applications of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in material science. Each application is accompanied by a detailed, step-by-step protocol. These protocols are designed to be self-validating, with clear causality behind each experimental choice.

Application 1: Synthesis of a High-Performance Polyamide

Objective: To synthesize a novel polyamide incorporating 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride to enhance thermal stability and chemical resistance.

Rationale: The benzamidine moiety can be hydrolyzed to a carboxylic acid and an amine, or it can be directly reacted under specific conditions. For this protocol, we will consider the di-amine functionality of the benzamidine group for reaction with a diacyl chloride in a classic condensation polymerization. The incorporation of the trifluoromethyl group is expected to increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting polyamide.

Experimental Protocol: Polyamide Synthesis

-

Reagent Preparation:

-

Dissolve 1 equivalent of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable aprotic polar solvent (e.g., N,N-dimethylacetamide) with a base (e.g., triethylamine) to neutralize the hydrochloride and free the benzamidine base.

-

In a separate flask, dissolve 1 equivalent of a diacyl chloride (e.g., terephthaloyl chloride) in the same solvent.

-

-

Polymerization:

-

Cool the benzamidine solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add the diacyl chloride solution dropwise to the stirred benzamidine solution.

-

Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.

-

-

Polymer Precipitation and Purification:

-

Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.

-

Filter the resulting fibrous polymer and wash it extensively with water and methanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

-

-

Characterization:

-

FT-IR Spectroscopy: Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the acyl chloride peak.

-

NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the polymer structure.

-

Thermogravimetric Analysis (TGA): Determine the thermal degradation temperature.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg).

-

Diagram: Polyamide Synthesis Workflow

Caption: Workflow for high-performance polyamide synthesis.

Application 2: Surface Functionalization for Biomedical Applications

Objective: To functionalize a polymer surface with 2-Chloro-5-trifluoromethyl-benzamidine to create a potentially anti-thrombogenic coating.

Rationale: Benzamidine is a known competitive inhibitor of serine proteases, including thrombin, a key enzyme in the blood-clotting cascade.[8] By covalently attaching 2-Chloro-5-trifluoromethyl-benzamidine to a surface, it may be possible to create a material that actively inhibits coagulation at the blood-material interface. This protocol adapts a method for functionalizing polymer coatings.[5]

Experimental Protocol: Surface Functionalization

-

Surface Preparation:

-

Start with a polymer substrate containing available functional groups (e.g., a poly(octadecene-alt-maleic anhydride) copolymer film).

-

Activate the surface by reacting it with a diamine linker (e.g., 1,4-diaminobutane) to introduce free amine groups.

-

-

Grafting Reaction:

-

Prepare a solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable buffer (e.g., MES buffer, pH 6.0). The free base of the benzamidine can be generated in situ.

-

Immerse the amine-functionalized polymer substrate in the solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

-

-

Washing and Characterization:

-

Remove the substrate and wash it thoroughly with buffer, water, and ethanol to remove any non-covalently bound molecules.

-

Dry the functionalized surface under a stream of nitrogen.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of fluorine and nitrogen on the surface as an indicator of successful grafting.

-

Contact Angle Goniometry: Measure the water contact angle to assess changes in surface hydrophobicity.

-

In-vitro Clotting Assay: Evaluate the anti-thrombogenic activity by measuring clotting times (e.g., activated partial thromboplastin time) in contact with blood plasma.

-

Diagram: Surface Functionalization Workflow

Caption: Workflow for surface functionalization.

Part 3: Safety and Handling

As with any chemical research, proper safety precautions are paramount.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

-

Toxicity: This compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride presents a compelling, albeit underexplored, opportunity for innovation in material science. By leveraging the known properties of its constituent functional groups, researchers can rationally design and synthesize new materials with enhanced thermal, chemical, and biological properties. The protocols outlined in this guide serve as a foundational starting point for such explorations, encouraging a systematic approach to unlocking the full potential of this versatile chemical building block.

References

- Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride.

- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][1][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Retrieved from RSC Publishing.

- ResearchGate. (n.d.). Benzamidine derivatives studied. [Scientific Diagram].

- PMC - NIH. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.

- WIPO Patentscope. (n.d.). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.

- MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- Chemsrc. (n.d.). 2-Chloro-Benzamidine | CAS#:45743-05-3.

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Wikipedia. (n.d.). Trifluoromethylation.

- ResearchGate. (n.d.). Surface functionalization with a benzamidine derivative. [Scientific Diagram].

- NanoBioMaterials Group. (n.d.). Patents.

- PMC - NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.

- Patsnap Eureka. (n.d.). Method for synthesizing C-5-bit trifluoromethylated 8-aminoquinoline by utilizing micro-channel reaction device under visible light.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Echemi. (n.d.). 2-chloro-5-(trifluoromethyl)benzamide.

- Benchchem. (n.d.). The Role of 4-Benzoylbenzamide in Polymer Synthesis: An Analysis of Current Research.

- NINGBO INNO PHARMCHEM. (2026). The Role of Trifluoromethylated Compounds in Modern Chemical Synthesis.

- CFD Research. (n.d.). Licensed Patents.

- PubChem. (n.d.). Crystalline resin containing microscopic surface reliefs and methods and systems for generating the same - Patent WO-2022265911-A1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 11. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for Designing Biochemical Assays with 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride

Introduction: Unveiling the Potential of a Substituted Benzamidine in Serine Protease Inhibition

2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a synthetic, small-molecule compound belonging to the benzamidine class of molecules. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes.[1][2] The core benzamidine structure mimics the guanidino group of arginine, a common substrate residue for many serine proteases, allowing it to bind reversibly to the enzyme's active site.